![molecular formula C20H22N4O2 B2597869 (3-((2,6-二甲基嘧啶-4-基)氧代)哌啶-1-基)(1H-吲哚-2-基)甲酮 CAS No. 2034616-94-7](/img/structure/B2597869.png)
(3-((2,6-二甲基嘧啶-4-基)氧代)哌啶-1-基)(1H-吲哚-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The solvent is distilled off under reduced pressure at a temperature below 40°C, the residue is cooled to room temperature, dichloromethane is added, the mixture is stirred for 15–20 min and cooled to 0–5°C, 1.3 mol of AlCl3 and 1 mol of 1,3-difluorobenzene are added, and the mixture is kept at that temperature for about 4–5 h .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H22N4O2. Further details about its structure can be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The yield of the reaction is 90%, and the product is a white powder .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . Its 1H NMR spectrum and 13C NMR spectrum have been recorded, providing detailed information about its chemical structure .科学研究应用
抗菌剂
与"(3-((2,6-二甲基嘧啶-4-基)氧代)哌啶-1-基)(1H-吲哚-2-基)甲酮"结构相关的化合物已被探索作为新型合成抗菌剂。例如,哌嗪基恶唑烷酮衍生物已显示出对革兰氏阳性菌的活性,包括耐甲氧西林金黄色葡萄球菌,以及选定的厌氧菌。此类化合物可为治疗对传统抗生素产生耐药性的细菌感染提供一条新途径 J. Tucker 等人,1998.
糖尿病治疗
与"(3-((2,6-二甲基嘧啶-4-基)氧代)哌啶-1-基)(1H-吲哚-2-基)甲酮"密切相似的分子已在糖尿病治疗的背景下研究其药代动力学、代谢和排泄。此类化合物,特别是二肽基肽酶 IV 抑制剂,已进入临床试验,突显了其在管理 2 型糖尿病中的重要性。这些研究提供了对这些化合物的代谢途径和消除机制的见解,这对药物开发至关重要 Raman K. Sharma 等人,2012.
抗菌活性
包括嘧啶酮和恶嗪酮在内的新的衍生物的合成和评价,与噻吩环融合,已显示出有希望的抗菌活性。这些化合物以柠檬酸为起始原料合成,表现出显着的抗菌和抗真菌活性,可与链霉素和夫西地酸等参考药物相媲美。此类研究表明这些化合物在开发新的抗菌剂方面的潜力 A. Hossan 等人,2012.
抗氧化剂
与"(3-((2,6-二甲基嘧啶-4-基)氧代)哌啶-1-基)(1H-吲哚-2-基)甲酮"结构相关的化合物已探索其抗氧化特性。例如,已合成并评价了某些哌啶-4-酮衍生物的体外抗菌活性和作为抗氧化剂的潜力。这项研究为开发新的抗氧化化合物开辟了途径,这些化合物可以减轻氧化应激相关疾病 L. Mallesha 等人,2014.
属性
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-10-19(22-14(2)21-13)26-16-7-5-9-24(12-16)20(25)18-11-15-6-3-4-8-17(15)23-18/h3-4,6,8,10-11,16,23H,5,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUXEXKRDZACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。